molecular formula C17H25NO B14325898 9-Butyl-1,2,3,4,5,6,7,8-octahydroacridin-4-ol CAS No. 99922-91-5

9-Butyl-1,2,3,4,5,6,7,8-octahydroacridin-4-ol

Cat. No.: B14325898
CAS No.: 99922-91-5
M. Wt: 259.4 g/mol
InChI Key: KASONYUJHMHLCL-UHFFFAOYSA-N
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Description

9-Butyl-1,2,3,4,5,6,7,8-octahydroacridin-4-ol: is an organic compound that belongs to the class of acridines. Acridines are heterocyclic compounds containing a tricyclic structure with nitrogen at the central ring. This particular compound is characterized by the presence of a butyl group at the 9th position and a hydroxyl group at the 4th position of the octahydroacridine skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Butyl-1,2,3,4,5,6,7,8-octahydroacridin-4-ol typically involves the hydrogenation of acridine derivatives The process can be carried out using catalytic hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions

Industrial Production Methods: Industrial production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group at the 4th position can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be further reduced to form fully saturated derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).

    Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated acridine derivatives.

    Substitution: Formation of various alkyl or aryl substituted acridines.

Scientific Research Applications

Chemistry: 9-Butyl-1,2,3,4,5,6,7,8-octahydroacridin-4-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the interactions of acridine derivatives with biological macromolecules such as DNA and proteins. It may also serve as a model compound for understanding the pharmacokinetics and pharmacodynamics of acridine-based drugs.

Medicine: Acridine derivatives have been explored for their potential therapeutic applications, including anticancer, antibacterial, and antiviral activities. This compound may be investigated for similar medicinal properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it a valuable component in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of 9-Butyl-1,2,3,4,5,6,7,8-octahydroacridin-4-ol involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyl group at the 4th position can form hydrogen bonds with target molecules, enhancing its binding affinity. The butyl group may contribute to the hydrophobic interactions, stabilizing the compound within the target site. The overall effect is the modulation of biological pathways, leading to the desired therapeutic or biochemical outcomes.

Comparison with Similar Compounds

    Acridine: The parent compound without the butyl and hydroxyl groups.

    9-Butylacridine: Lacks the hydroxyl group at the 4th position.

    4-Hydroxyacridine: Lacks the butyl group at the 9th position.

Uniqueness: 9-Butyl-1,2,3,4,5,6,7,8-octahydroacridin-4-ol is unique due to the presence of both the butyl and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

99922-91-5

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

9-butyl-1,2,3,4,5,6,7,8-octahydroacridin-4-ol

InChI

InChI=1S/C17H25NO/c1-2-3-7-12-13-8-4-5-10-15(13)18-17-14(12)9-6-11-16(17)19/h16,19H,2-11H2,1H3

InChI Key

KASONYUJHMHLCL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2CCCC(C2=NC3=C1CCCC3)O

Origin of Product

United States

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